![molecular formula C25H17FN2O3 B2605417 N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide CAS No. 2419602-44-9](/img/structure/B2605417.png)
N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide is a complex organic compound that features a benzofuran moiety, a quinoline core, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide typically involves multiple steps, including the formation of the benzofuran and quinoline cores, followed by their coupling and subsequent functionalization. Common synthetic routes include:
Formation of Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling and Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It inhibits bacterial enzymes involved in cell wall synthesis, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which are used in the treatment of skin diseases.
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide is unique due to its combined benzofuran and quinoline structures, which confer a broad spectrum of biological activities. Its fluorine substitution also enhances its stability and bioavailability .
Properties
IUPAC Name |
N-[1-benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O3/c26-17-10-11-20-18(13-17)19(14-23(29)27-20)25(30)28-24(15-6-2-1-3-7-15)22-12-16-8-4-5-9-21(16)31-22/h1-14,24H,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRXCVHBRKFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)NC(=O)C4=CC(=O)NC5=C4C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide](/img/structure/B2605334.png)
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)
![N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2605340.png)
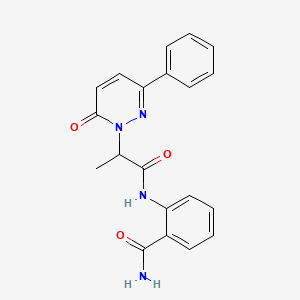
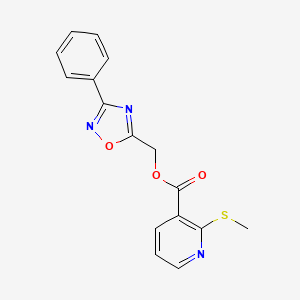
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide](/img/structure/B2605345.png)
![2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2605346.png)
![4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2605349.png)
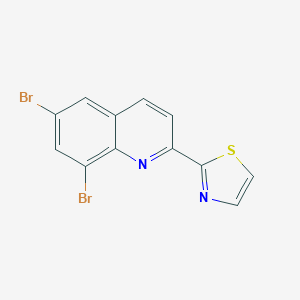
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2605351.png)
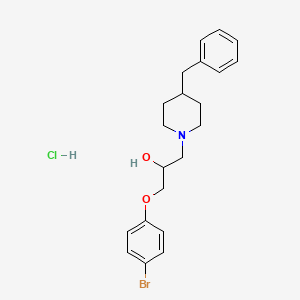
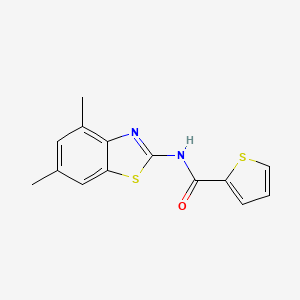
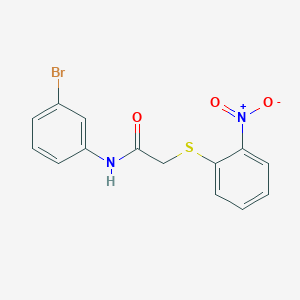
![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)
